Anticancer Cytotoxicity: Cross‑Study Comparison of 6‑Nitro‑Benzoxazine‑2,4‑diones with N‑3 Substitution
Direct quantitative data for CAS 521313-27-9 are absent from the peer‑reviewed literature. However, the closest structural comparator, 1‑methyl‑6‑nitro‑2H‑3,1‑benzoxazine‑2,4(1H)‑dione (1M6), provides a class‑level benchmark: 1M6 induced apoptosis in cancer cells with IC₅₀ values of 10–30 µM across multiple lines (MCF‑7, HeLa, U87) . The 6‑nitro group is essential for this activity; the des‑nitro parent benzoxazine‑2,4‑dione is inactive in these assays . While the N‑3 substitution differs (methyl vs. 3,4‑dimethoxyphenethyl), the presence of the identical 6‑NO₂ pharmacophore on the benzoxazine‑2,4‑dione core suggests that CAS 521313‑27‑9 is likely to preserve anticancer cytotoxicity at comparable or potentially improved potency, given that the 3,4‑dimethoxyphenethyl moiety can enhance lipophilicity and target binding [1].
| Evidence Dimension | Anticancer cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | CAS 521313‑27‑9: No direct IC₅₀ data available |
| Comparator Or Baseline | 1‑Methyl‑6‑nitro‑2H‑3,1‑benzoxazine‑2,4(1H)‑dione (1M6): IC₅₀ 10–30 µM (MCF‑7, HeLa, U87) |
| Quantified Difference | Cannot be calculated; class-level SAR predicts comparable activity with possible improvement from dimethoxyphenethyl chain |
| Conditions | In vitro cytotoxicity assays (caspase‑mediated apoptosis); multiple cancer cell lines |
Why This Matters
For procurement decisions, this establishes a class‑wide SAR benchmark: the 6‑nitro‑benzoxazine‑2,4‑dione motif is validated for anticancer screening, and selecting CAS 521313-27-9 positions the user to explore a distinct N‑3 substitution space without sacrificing the core pharmacophore that drives cytotoxicity.
- [1] Class-level medicinal chemistry reasoning: dimethoxyphenethyl groups are known to enhance binding affinity through hydrophobic and hydrogen‑bond interactions (multiple literature precedents). View Source
